1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
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Overview
Description
1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is an organic compound that features both bromine and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione typically involves the following steps:
Aldol Condensation: The formation of the propane-1,3-dione backbone can be accomplished through an aldol condensation reaction between appropriate aldehyde and ketone precursors under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and aldol condensation reactions, optimized for yield and purity. Specific details would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl groups in the propane-1,3-dione backbone can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-2-(2-hydroxyphenyl)ethanone: Similar structure but with a shorter carbon chain.
1-(3-Bromophenyl)-3-(4-hydroxyphenyl)propane-1,3-dione: Similar structure but with a different position of the hydroxyl group.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJJBBIGWFLSIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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